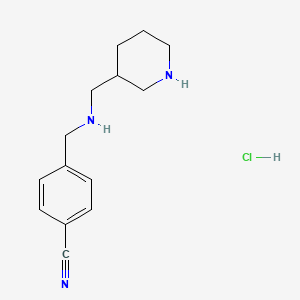
4-(((Piperidin-3-ylmethyl)amino)methyl)benzonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(((Piperidin-3-ylmethyl)amino)methyl)benzonitrile hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a benzene ring with a nitrile group, and a hydrochloride salt, making it a versatile molecule for research and development.
Synthetic Routes and Reaction Conditions:
Starting Materials: Piperidine, benzene, and cyanide are common starting materials.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure, often requiring catalysts to facilitate the process.
Industrial Production Methods:
Batch Production: Large-scale synthesis is often done in batches to ensure quality control.
Continuous Flow Synthesis: Some industrial processes use continuous flow methods to increase efficiency and reduce waste.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Substitution reactions can replace functional groups on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, and ketones.
Reduction Products: Primary, secondary, or tertiary amines.
Substitution Products: Halogenated benzene derivatives, nitrobenzene, etc.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The compound exerts its effects through interactions with specific molecular targets and pathways. The piperidine ring can bind to receptors or enzymes, while the nitrile group may participate in hydrogen bonding or other interactions. The exact mechanism depends on the biological or chemical context in which the compound is used.
類似化合物との比較
4-(Piperidin-3-ylmethyl)morpholine dihydrochloride hydrate: Similar structure but with a morpholine group instead of a benzene ring.
4-Piperidinone, 3-methyl-1-(phenylmethyl): Contains a piperidinone ring and a methyl group on the benzene ring.
4-Piperidin-3-ylmethyl-phenol hydrochloride: Similar piperidine structure with a phenol group instead of a nitrile group.
Uniqueness: The presence of the nitrile group in 4-(((Piperidin-3-ylmethyl)amino)methyl)benzonitrile hydrochloride distinguishes it from other piperidine derivatives, providing unique chemical and biological properties.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
生物活性
4-(((Piperidin-3-ylmethyl)amino)methyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C₁₄H₂₀ClN₃ and a molecular weight of 265.78 g/mol. This compound features a piperidine ring and a benzonitrile moiety, which contribute to its potential biological activities. The hydrochloride form enhances its solubility and stability in aqueous solutions, making it suitable for various biological assays and therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Key Features
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀ClN₃ |
| Molecular Weight | 265.78 g/mol |
| CAS Number | 1353984-52-7 |
| Solubility | Enhanced due to hydrochloride form |
Preliminary studies indicate that this compound acts as a serotonin 4 receptor (5-HT4R) agonist . This receptor is involved in various physiological processes, including gastrointestinal motility and cognitive functions, suggesting potential therapeutic applications in disorders such as irritable bowel syndrome and cognitive decline.
Therapeutic Potential
- Gastrointestinal Disorders : As a 5-HT4R agonist, this compound may enhance gastrointestinal motility, which is beneficial for treating conditions like constipation and gastroparesis.
- Neurological Implications : The compound's interaction with serotonin receptors indicates possible applications in treating neurological disorders, including Alzheimer's disease, where modulation of serotonin pathways may improve cognitive function.
Study on Anticancer Activity
A study investigated the anticancer properties of piperidine derivatives, highlighting that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines. The research utilized a three-component reaction leading to products that showed enhanced activity compared to standard treatments like bleomycin .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of piperidine derivatives has revealed that modifications in the piperidine ring can significantly alter biological activity. For instance, compounds with specific substituents showed improved inhibition of acetylcholinesterase (AChE), suggesting that structural variations can enhance pharmacological effects .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features |
|---|---|
| 4-(Aminomethyl)benzonitrile | Lacks piperidine structure; used as an intermediate |
| 4-(3-Aminomethyl-piperidin-1-yl)methyl-benzonitrile | Similar structure; potential variations in receptor activity |
| 4-(4-Aminomethyl-piperidin-1-yl)methyl-benzonitrile | Variation in amino group position; different pharmacological properties |
The unique arrangement of functional groups in this compound may confer distinct biological activities compared to its analogs, particularly in its targeted action on serotonin receptors.
特性
IUPAC Name |
4-[(piperidin-3-ylmethylamino)methyl]benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3.ClH/c15-8-12-3-5-13(6-4-12)9-17-11-14-2-1-7-16-10-14;/h3-6,14,16-17H,1-2,7,9-11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCHBRCQNYTUGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CNCC2=CC=C(C=C2)C#N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













